2-Methoxybenzamide

概述

描述

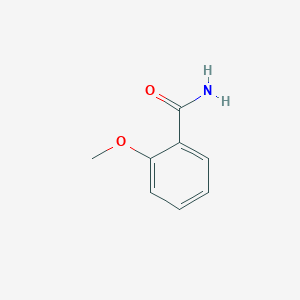

2-Methoxybenzamide is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzamide where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a highly pure form.

化学反应分析

Types of Reactions: 2-Methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated benzamides and other substituted derivatives.

科学研究应用

Hedgehog Signaling Pathway Inhibition

The hedgehog (Hh) signaling pathway is crucial in embryonic development and is implicated in several cancers. Aberrant activation of this pathway can lead to tumorigenesis. Research has shown that 2-methoxybenzamide derivatives can effectively inhibit this signaling pathway by targeting the Smoothened (Smo) protein, a key component in Hh signal transduction.

Case Study: Compound 21

- Synthesis : A series of this compound derivatives were synthesized, with a focus on compound 21.

- Findings : Compound 21 exhibited potent Hh pathway inhibition with an IC50 value of . It effectively prevented Sonic Hedgehog (Shh)-induced Smo from entering the primary cilium and demonstrated significant antiproliferative activity against drug-resistant cell lines, such as Daoy cells .

- Implications : The ability to inhibit both wild-type and mutant Smo suggests that these derivatives could serve as promising candidates for the development of anticancer agents targeting the Hh signaling pathway .

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome plays a pivotal role in inflammatory responses and has been linked to various diseases, including multiple sclerosis (MS). Recent studies have identified this compound as a novel inhibitor of the NLRP3 inflammasome.

Case Study: JC-171

- Research Overview : In a mouse model of experimental autoimmune encephalomyelitis (EAE), JC-171, a derivative of this compound, was tested for its therapeutic effects.

- Results : Prophylactic treatment with JC-171 delayed disease onset and reduced severity. The compound significantly decreased the frequency of pathogenic Th17 cells, which are known to contribute to MS pathogenesis .

- : These findings indicate that this compound derivatives could be developed into therapeutic agents for treating autoimmune diseases by modulating inflammasome activity.

Targeted Therapy for Melanoma

Melanoma is a highly aggressive form of skin cancer characterized by the overproduction of melanin. Compounds targeting melanin synthesis are being explored for targeted therapies.

Case Study: Radioiodinated MIP-1145

- Application : An analogue of MIP-1145, which incorporates this compound, was developed for targeted therapy in melanoma.

- Mechanism : This compound specifically targets melanin, making it an ideal candidate for radioiodination and subsequent imaging or therapeutic applications in melanoma treatment .

- Significance : The specificity for melanin allows for targeted delivery of therapeutic agents, potentially reducing side effects associated with conventional therapies.

Summary Table of Applications

| Application Area | Compound/Derivative | Key Findings | Potential Impact |

|---|---|---|---|

| Hedgehog Signaling Inhibition | Compound 21 | IC50 = , antiproliferative | Anticancer agent development |

| NLRP3 Inflammasome Inhibition | JC-171 | Delayed EAE onset, reduced Th17 cells | Therapeutics for autoimmune diseases |

| Targeted Therapy for Melanoma | MIP-1145 analogue | Specific melanin targeting | Improved efficacy and reduced side effects |

作用机制

The mechanism of action of 2-methoxybenzamide and its derivatives often involves the inhibition of specific molecular targets. For example, certain derivatives have been shown to inhibit the smoothened receptor in the hedgehog signaling pathway, thereby preventing the activation of downstream signaling cascades that are involved in cell proliferation and survival .

相似化合物的比较

- 3-Methoxybenzamide

- 4-Methoxybenzamide

- 2-Ethoxybenzamide

Comparison: 2-Methoxybenzamide is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to 3-methoxybenzamide and 4-methoxybenzamide, the ortho position of the methoxy group in this compound allows for different steric and electronic interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .

生物活性

2-Methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the hedgehog (Hh) signaling pathway, which is implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃) attached to the benzene ring of the benzamide structure. This modification plays a crucial role in its biological activity, particularly in enhancing its interaction with target proteins.

1. Hedgehog Signaling Pathway Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of the Hh signaling pathway. The Hh pathway is critical for cell growth and differentiation; aberrant activation is often linked to tumorigenesis.

- Mechanism of Action : Compounds derived from this compound inhibit the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. This inhibition prevents Shh-induced Smo from entering the primary cilium, effectively blocking downstream signaling that promotes cancer cell proliferation .

- Potency : A notable derivative, identified as compound 21, exhibited an IC₅₀ value of 0.03 μM against Smo, demonstrating significant potency compared to other compounds in its class .

2. Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines:

- In Vitro Studies : Compound 21 showed promising results against drug-resistant cell lines, such as Daoy cells, with cell viability percentages of 72% and 43% at concentrations of 1 mM and 10 mM respectively .

- Comparative Analysis : In comparison to vismodegib, a standard Hh pathway inhibitor, compound 21 demonstrated superior antiproliferative activity against resistant cancer cells .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Target | IC₅₀ (μM) | Effectiveness Against Drug-Resistant Cells |

|---|---|---|---|

| Compound 21 | Smo | 0.03 | High |

| Compound X | Other Targets | Varies | Moderate |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of various benzamide derivatives, it was found that modifications to the methoxy group significantly influenced the compounds' ability to inhibit cancer cell growth. The study highlighted that specific structural alterations could enhance binding affinity to Smo and improve overall therapeutic efficacy .

- Findings : The introduction of additional functional groups alongside the methoxy group led to enhanced biological activities, suggesting a structure-activity relationship that could guide future drug design efforts.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxybenzamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : this compound derivatives are typically synthesized via coupling reactions using 2-methoxybenzoic acid or its esters with amines. For example, derivatives targeting the Hedgehog (Hh) pathway were synthesized by modifying the this compound scaffold through amidation or alkylation . Optimization involves adjusting catalysts (e.g., HATU or DCC), solvent systems (DMF or THF), and temperature (50–80°C) to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. What safety protocols should be followed when handling this compound and its derivatives?

- Methodological Answer : Refer to safety data sheets (SDS) for specific hazards. Key practices include:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of aerosols .

- Store in airtight containers away from ignition sources .

- Dispose of waste via certified hazardous waste services .

Q. How can structural motifs in this compound derivatives enhance receptor antagonism (e.g., dopamine D2)?

- Methodological Answer : The 2-methoxy group and benzamide core are critical for binding to receptors like dopamine D2. For example, sulpiride (a D2 antagonist) retains the this compound backbone, with substitutions (e.g., diethylaminoethyl groups) improving affinity. Computational docking and SAR studies guide motif selection .

Advanced Research Questions

Q. How can structural optimization of this compound derivatives improve Hedgehog (Hh) pathway inhibition?

- Methodological Answer : Modifications at the benzamide scaffold (e.g., introducing aryl/heteroaryl groups) enhance Smoothened (Smo) receptor antagonism. Compound 21 (IC50 = 30 nM) was derived by replacing the SANT-2 connector with a this compound skeleton. Key steps:

- Assays : Gli-luc reporter assay for IC50 determination .

- Structural Analysis : X-ray crystallography to verify Smo binding .

- Resistance Testing : Evaluate efficacy against vismodegib-resistant cell lines (e.g., Daoy cells) .

Q. What computational methods predict NMR chemical shifts for this compound derivatives?

- Methodological Answer : Graph machine (GM) models and density functional theory (DFT) calculate 13C NMR shifts. For example, GM26 predicted shifts for 2,3-dimethoxybenzamide with <3 ppm deviation from experimental data. Steps:

- Training Set : Use structurally similar benzenic compounds .

- Validation : Compare extrapolated shifts (e.g., carbons 5 and 6) with experimental values .

Q. How do crystallography techniques resolve molecular conformations of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing. Example:

- Crystal System : Orthorhombic P212121 for (S)-N-(1-hydroxymethyl-2-methylpropyl)-2-methoxybenzamide .

- Parameters : a = 9.015 Å, b = 10.386 Å, c = 14.005 Å .

- Refinement : Full-matrix least-squares on F² with SHELXL .

Q. How can dual serotonin 5-HT3 and dopamine D2 antagonism be evaluated in this compound derivatives?

- Methodological Answer :

- Binding Assays : Radioligand competition (e.g., [³H]-GR65630 for 5-HT3, [³H]-spiperone for D2) .

- Functional Assays : Measure inhibition of agonist-induced Ca²⁺ flux (5-HT3) or cAMP accumulation (D2) .

- Selectivity Screening : Test against off-target receptors (e.g., histamine H1) .

Q. Data Contradiction Analysis

Q. How can discrepancies in Hh pathway inhibition data from different assays be reconciled?

- Methodological Answer : Variability arises from assay models (e.g., Gli-luc reporter vs. PTCH1-knockout cells). Mitigation strategies:

属性

IUPAC Name |

2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWSGMTUGXNYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022189 | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-77-2, 27193-81-3 | |

| Record name | 2-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRY8DDN8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。